![molecular formula C6H7ClN2O B2968390 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one CAS No. 2026010-61-5](/img/structure/B2968390.png)
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one
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Overview
Description
“1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The Chinese source provides some additional properties: the molecular formula is C6H5Cl3N2O, the molecular weight is 227.48, the density is 1.56±0.1 g/cm3 (Predicted), the melting point is 83-84 °C, and the boiling point is 272.3±50.0 °C (Predicted).Scientific Research Applications
Pharmaceutical Drug Development
Imidazole derivatives, including “1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one”, have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, such as antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antidiabetic effects . These compounds can serve as key intermediates in the synthesis of various therapeutic agents.
Agricultural Chemistry
In agriculture, imidazole derivatives are utilized for their antimicrobial potential, which can be critical in protecting crops from bacterial and fungal diseases . They may also be used in the development of new pesticides that are more effective and environmentally friendly.
Industrial Applications
Imidazole compounds have industrial applications, particularly in the synthesis of fluorescent dyes and as enzymatic substrates in biochemical assays . Their role in these applications is due to their reactive nature and ability to participate in various chemical transformations.
Environmental Science
The environmental applications of imidazole derivatives include their use as sensors for detecting pollutants and as catalysts in the breakdown of harmful substances . Their chemical structure allows them to interact with a range of environmental contaminants, aiding in monitoring and remediation efforts.
Biochemistry Research
In biochemistry, “1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one” can be used as a precursor in the synthesis of complex molecules for research purposes . It can also be involved in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to biologically relevant imidazole-containing compounds.
Materials Science
Imidazole derivatives are important in materials science for the development of novel polymers and coatings . Their unique chemical properties can lead to materials with improved durability, resistance to heat, and electrical conductivity.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-3-methylimidazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-3-8-6(7)9(5)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJURGAQWCZIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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